Chemical structure and properties of 3-[4-(Hydroxymethyl)phenyl]propanoic acid
Chemical structure and properties of 3-[4-(Hydroxymethyl)phenyl]propanoic acid
An In-depth Technical Guide to the Chemical Structure and Properties of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid
This technical guide provides a comprehensive analysis of 3-[4-(Hydroxymethyl)phenyl]propanoic acid, a bifunctional organic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, physicochemical properties, synthesis, and potential applications.
Core Chemical Identity and Molecular Structure
3-[4-(Hydroxymethyl)phenyl]propanoic acid is a derivative of phenylpropanoic acid, featuring both a carboxylic acid and a primary alcohol (hydroxymethyl) functional group. This dual functionality makes it a versatile building block for more complex molecules.
The core structure consists of a benzene ring substituted at positions 1 and 4. A propanoic acid chain is attached at position 1, while a hydroxymethyl group is at position 4. This para-substitution pattern influences the molecule's geometry and reactivity.
Caption: Chemical structure of 3-[4-(Hydroxymethyl)phenyl]propanoic acid.
Key Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 3-[4-(hydroxymethyl)phenyl]propanoic acid | [1] |
| CAS Number | 56703-34-5 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| InChI Key | CKLYBTLKNBKSIE-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC=C1CCC(=O)O)CO | [1] |
| Synonyms | 3-(4-(Hydroxymethyl)phenyl)propanoic acid, 4-Hydroxymethyl-hydrocinnamic acid | [1] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.
Computed Physicochemical Properties
| Property | Value | Source(s) |
| Monoisotopic Mass | 180.078644241 Da | [1] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | |
| XLogP3 | 1.1 | [2] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of 3-[4-(Hydroxymethyl)phenyl]propanoic acid. While a comprehensive dataset for this specific molecule is not publicly available, a predicted profile based on its structure is as follows:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (a pair of doublets in the ~7.0-7.3 ppm region), the benzylic protons of the hydroxymethyl group (~4.5 ppm), the methylene protons of the propanoic acid chain (two triplets in the ~2.6-3.0 ppm region), and the acidic proton of the carboxylic acid (a broad singlet >10 ppm).
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¹³C NMR: The carbon NMR spectrum would display signals for the carboxyl carbon (~175-180 ppm), the aromatic carbons (four signals in the ~125-140 ppm range), the benzylic carbon (~65 ppm), and the two aliphatic carbons of the propanoic acid chain (~30-35 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), another O-H stretch for the alcohol (~3300-3400 cm⁻¹), a sharp C=O stretching peak for the carboxylic acid (~1700 cm⁻¹), and C-O stretching for the alcohol (~1050 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Predicted collision cross-section values for various adducts are available.[2]
Synthesis and Purification
The synthesis of 3-[4-(Hydroxymethyl)phenyl]propanoic acid can be approached through several routes, typically involving the modification of related precursors. A common strategy involves the reduction of a more oxidized precursor.
Representative Synthesis Protocol: Reduction of a Carboxylic Acid Precursor
This protocol outlines a general method for synthesizing the target compound from 3-(4-formylphenyl)propanoic acid.
Principle: This method relies on the selective reduction of the aldehyde group to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄), which will not reduce the carboxylic acid.
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Methodology:
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Dissolution: Dissolve the starting material, 3-(4-formylphenyl)propanoic acid, in a suitable solvent system such as a mixture of ethanol and water.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C. This is crucial to control the exothermic reaction upon addition of the reducing agent.
-
Reduction: Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution. The stoichiometry should be carefully calculated, typically using a slight excess of the reducing agent.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Quenching and Acidification: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) until the solution is acidic (pH ~3-4). This step also protonates the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Repeat the extraction process multiple times to ensure a good yield.
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Drying and Concentration: Combine the organic layers, dry over an anhydrous salt such as sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 3-[4-(Hydroxymethyl)phenyl]propanoic acid.
Reactivity and Applications in Drug Development
The presence of both a carboxylic acid and a primary alcohol makes 3-[4-(Hydroxymethyl)phenyl]propanoic acid a valuable bifunctional linker and scaffold in drug discovery.
Caption: Reactivity and potential applications in medicinal chemistry.
Key Reactions
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Carboxylic Acid Group: This group can readily undergo esterification with alcohols or amidation with amines to form stable ester and amide bonds, respectively. This is a common strategy for creating prodrugs or for attaching the molecule to other pharmacophores.
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Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a better leaving group for nucleophilic substitution. It can also undergo etherification.
Potential Applications
While specific applications for this exact molecule are not extensively documented, its structural motifs are present in various biologically active compounds. The related compound, 3-(4-hydroxyphenyl)propionic acid, and its derivatives have been explored for several therapeutic purposes.
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Anti-inflammatory and Analgesic Agents: The phenylpropanoic acid scaffold is a well-known feature in non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of similar structures are investigated for these properties.[3][4]
-
Antimicrobial and Anticancer Scaffolds: Recent studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against multidrug-resistant bacteria and fungi, as well as certain cancer cell lines.[5][6][7] This highlights the potential of the core structure as a template for developing new therapeutic agents.
-
Antioxidant Properties: The phenolic-like structure suggests potential antioxidant activity, which is a desirable feature in many drug candidates and cosmetic formulations.[4][7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-[4-(Hydroxymethyl)phenyl]propanoic acid.
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General Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid breathing dust, and prevent contact with skin and eyes.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
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Hazard Statements (for the general class of irritants): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302).
-
Precautionary Measures: Wash hands thoroughly after handling.[10] In case of eye contact, rinse cautiously with water for several minutes.[8][11] If inhaled, move the person to fresh air.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, such as strong oxidizing agents.[8][9] Keep the container tightly closed.
Conclusion
3-[4-(Hydroxymethyl)phenyl]propanoic acid is a versatile bifunctional molecule with considerable potential as a building block in synthetic and medicinal chemistry. Its dual reactivity allows for the strategic construction of more complex molecules, including potential drug candidates, prodrugs, and specialized linkers. While further research is needed to fully elucidate its biological activities and applications, the foundational knowledge of its structure, properties, and reactivity provides a solid basis for its use in innovative research and development projects.
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